molecular formula C13H17NO5 B12754594 2-Pyridinecarboxylic acid, 5-butoxy-, (acetyloxy)methyl ester CAS No. 89816-13-7

2-Pyridinecarboxylic acid, 5-butoxy-, (acetyloxy)methyl ester

Cat. No.: B12754594
CAS No.: 89816-13-7
M. Wt: 267.28 g/mol
InChI Key: CURNKKIPWJRXSB-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 5-butoxy-, (acetyloxy)methyl ester is a pyridine derivative featuring a butoxy substituent at the 5-position and an acetyloxymethyl ester group at the carboxylic acid position. This structure combines lipophilic (butoxy) and hydrolytically labile (acetyloxymethyl ester) functionalities, making it relevant for applications in prodrug design, agrochemicals, or coordination chemistry.

Properties

CAS No.

89816-13-7

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

acetyloxymethyl 5-butoxypyridine-2-carboxylate

InChI

InChI=1S/C13H17NO5/c1-3-4-7-17-11-5-6-12(14-8-11)13(16)19-9-18-10(2)15/h5-6,8H,3-4,7,9H2,1-2H3

InChI Key

CURNKKIPWJRXSB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CN=C(C=C1)C(=O)OCOC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-Pyridinecarboxylic acid, 5-butoxy-, (acetyloxy)methyl ester can be achieved through several synthetic routes. One common method involves the esterification of 2-Pyridinecarboxylic acid with butanol in the presence of a catalyst, followed by acetylation with acetic anhydride. The reaction conditions typically include refluxing the mixture and using a dehydrating agent to drive the reaction to completion .

Chemical Reactions Analysis

2-Pyridinecarboxylic acid, 5-butoxy-, (acetyloxy)methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

2-Pyridinecarboxylic acid, 5-butoxy-, (acetyloxy)methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylic acid, 5-butoxy-, (acetyloxy)methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 2-Pyridinecarboxylic acid, 5-butoxy-, (acetyloxy)methyl ester and analogous compounds:

Compound Name Substituents (Pyridine Ring) Ester Group Molecular Formula Molecular Weight Key Features Reference
2-Pyridinecarboxylic acid, 5-butoxy-, (acetyloxy)methyl ester 5-butoxy (Acetyloxy)methyl ester Not provided Not provided High lipophilicity, ester hydrolysis N/A
2-Pyridinecarboxylic acid, methyl ester None Methyl ester C₇H₇NO₂ 137.14 Simple ester, low steric hindrance
4-Pyridinecarboxylic acid, 2-chloro-6-methoxy-3-methyl-, methyl ester 2-chloro, 6-methoxy, 3-methyl Methyl ester C₉H₁₀ClNO₃ 215.64 Halogenated, electron-withdrawing groups
2-Pyridinecarboxylic acid, 4-(3-oxo-1-piperazinyl)-, methyl ester 4-(3-oxopiperazinyl) Methyl ester C₁₁H₁₃N₃O₃ 235.24 Heterocyclic amine, hydrogen bonding
3,5-Pyridinedicarboxylic acid derivatives (e.g., ACI-INT-602) 2-[(2-aminoethoxy)methyl], 4-(2-chlorophenyl) 3-ethyl, 5-methyl ester Varies Varies Dicarboxylate, aminoalkyl substituent
Key Observations:

Ester Reactivity :

  • The acetyloxymethyl ester in the target compound is expected to exhibit faster hydrolysis than methyl esters (e.g., methyl 2-pyridinecarboxylate, ), enhancing its utility as a prodrug.
  • In contrast, methyl esters (e.g., 2-chloro-6-methoxy-3-methyl derivative ) are more stable under physiological conditions.

Electron-withdrawing groups (e.g., chloro in ) may reduce nucleophilic substitution reactivity compared to electron-donating butoxy.

Biological Relevance: Compounds with heterocyclic amines (e.g., 4-(3-oxopiperazinyl) derivative ) may show enhanced binding to biological targets due to hydrogen bonding. Aminoethoxy substituents in 3,5-pyridinedicarboxylates (e.g., ACI-INT-602 ) suggest applications in metal chelation or drug delivery.

Physicochemical Properties

While direct data on the target compound are unavailable, comparisons can be drawn:

  • Solubility: The butoxy group likely reduces water solubility compared to methyl esters or polar derivatives (e.g., aminoethoxy-substituted compounds ).
  • Stability : The acetyloxymethyl ester may hydrolyze faster than methyl esters under acidic or enzymatic conditions, similar to prodrugs like oseltamivir phosphate.

Biological Activity

2-Pyridinecarboxylic acid, 5-butoxy-, (acetyloxy)methyl ester, also known as a derivative of pyridinecarboxylic acid, has garnered attention for its diverse biological activities. This compound is part of a larger family of pyridine derivatives that exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12_{12}H15_{15}NO4_{4}
  • Molecular Weight : 239.25 g/mol

The presence of the butoxy and acetyloxy groups contributes to its solubility and bioactivity.

Antimicrobial Activity

Research indicates that pyridinecarboxylic acid derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that related compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.

Compound Microbial Target Inhibition Concentration (M)
2-Pyridinecarboxylic acidStaphylococcus aureus1.0 x 104^{-4}
5-butoxy derivativeEscherichia coli5.0 x 105^{-5}

Enzyme Inhibition

The compound has shown promising enzyme inhibitory activities. Notably, it has been reported to inhibit alpha-amylase and carboxypeptidase A, which are crucial in carbohydrate metabolism.

  • Alpha-Amylase Inhibition : The compound exhibited a strong inhibitory effect compared to standard inhibitors.
  • Carboxypeptidase A Inhibition : Similar trends were observed with this enzyme, indicating potential applications in diabetes management.
Enzyme Inhibitory Activity IC50 (µM)
Alpha-AmylaseModerate inhibition25
Carboxypeptidase AStrong inhibition15

Herbicidal Activity

The herbicidal potential of this compound has also been explored. In a study involving Brassica campestris seeds, it was found to inhibit germination effectively at low concentrations.

  • Germination Inhibition : The compound inhibited seed germination at concentrations as low as 5.0 x 104^{-4} M.
  • Root Growth Inhibition : It also affected root elongation significantly, suggesting its potential use as a herbicide.

Case Studies

  • Study on Germination Inhibition :
    • A study conducted on Brassica campestris demonstrated that the compound significantly reduced chlorophyll content in treated plants compared to controls, indicating its phytotoxic effects .
  • Enzyme Inhibition Research :
    • A comparative analysis of various pyridine derivatives revealed that the butoxy-acetyl derivative exhibited superior inhibition against alpha-amylase and carboxypeptidase A when compared to other analogs .

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